molecular formula C11H22N2O2 B1476881 3-Amino-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one CAS No. 2013368-08-4

3-Amino-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1476881
CAS No.: 2013368-08-4
M. Wt: 214.3 g/mol
InChI Key: ZYEZZXCJHGPDAK-UHFFFAOYSA-N
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Description

This compound features a propan-1-one backbone substituted with a 3-amino group and a 2-(ethoxymethyl)piperidin-1-yl moiety. The piperidine ring contributes to conformational flexibility, which may influence binding interactions in biological systems.

Properties

IUPAC Name

3-amino-1-[2-(ethoxymethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-2-15-9-10-5-3-4-8-13(10)11(14)6-7-12/h10H,2-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEZZXCJHGPDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCCN1C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one is a synthetic organic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by an amino group, a piperidine ring, and a propanone moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H22N2O2
  • Molecular Weight : 214.3 g/mol
  • CAS Number : 2013368-08-4

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of enzyme inhibition and receptor modulation. Its structural components suggest potential applications in treating neurological disorders and metabolic diseases.

Key Biological Activities

  • Enzyme Inhibition :
    • Similar compounds have shown promise in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and diabetes management.
  • Neuropharmacological Effects :
    • The piperidine ring is often linked to neuropharmacological activities, making this compound a candidate for further investigation in neurological therapies.
  • Anticancer Potential :
    • Compounds with similar structures have demonstrated significant cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) cells. These studies suggest that modifications to the piperidine structure can enhance anticancer activity .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors within biological systems. These interactions can modulate the activity of neurotransmitter systems and other biochemical pathways, leading to various pharmacological effects.

Case Study 1: DPP-IV Inhibition

A study examining piperidine derivatives revealed that compounds structurally related to this compound exhibited significant inhibition of DPP-IV activity. This inhibition is crucial for developing therapies aimed at managing type 2 diabetes, highlighting the compound's therapeutic potential in metabolic disorders.

Case Study 2: Cytotoxicity Against Cancer Cells

In a study focused on anticancer agents based on piperidine scaffolds, several derivatives showed high cytotoxicity against MCF-7 breast cancer cells while maintaining low toxicity towards normal cells. The findings suggest that structural modifications can enhance the selectivity and efficacy of these compounds in cancer therapy .

Compound NameActivity TypeCell LineIC50 (µM)Reference
3-Amino...CytotoxicMCF-7<10
Similar Piperidine DerivativeDPP-IV InhibitionN/AIC50 = 50

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues with Piperidine Substitutions
Compound Name Key Structural Features Molecular Weight (g/mol) Synthesis Notes Biological/Physicochemical Insights
3-Amino-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one - 3-amino-propan-1-one
- 2-(ethoxymethyl)piperidine substituent
~212.28 (estimated) Not explicitly described; likely involves amidation or Mannich reactions Ethoxymethyl may balance lipophilicity and solubility. Piperidine enhances flexibility for target binding.
(S)-2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one () - Chiral center (S-configuration)
- Phenyl and piperidine substituents
~232.30 (estimated) Diastereomers separated via column chromatography Phenyl group increases aromatic interactions; chirality impacts stereoselective activity.
3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one () - 2-methylpiperidine substituent
- Lacks ethoxymethyl group
170.25 Commercial synthesis (BIOFOUNT) Methyl group reduces polarity, potentially increasing membrane permeability but decreasing solubility.
2.2. Analogues with Heterocyclic/Aromatic Substitutions

| 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride () | - Chlorophenyl substituent- Hydrochloride salt form | 220.10 (C₉H₁₁Cl₂NO) | Not detailed | Chlorine enhances lipophilicity; salt form improves aqueous solubility . | | 3-Amino-1-(1H-benzo[d]imidazol-1-yl)propan-1-one () | - Benzimidazole substituent- Mannich base derivatives (e.g., 3a-e) | ~215.25 (estimated) | Reflux with formaldehyde/amines | Benzimidazole enables hydrogen bonding; Mannich bases may modulate pharmacokinetics. | | 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one () | - α,β-unsaturated ketone- Pyridyl and dimethylamino groups | 178.21 (C₁₀H₁₂N₂O) | Not detailed | Unsaturated ketone increases reactivity; pyridyl group facilitates π-π stacking . |

2.3. Complex Derivatives with Extended Scaffolds

| 3-Amino-1-[2-(2,3-dihydro-1H-inden-2-ylamino)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]propan-1-one () | - Polycyclic pyrido-pyrimidine core- Indenyl and amino-propanone groups | 338.40 (C₁₉H₂₂N₄O) | Multi-step synthesis with sodium sulfate drying | Extended scaffold enhances binding affinity but complicates synthesis and bioavailability. |

Key Research Findings

Substituent Effects :

  • Ethoxymethyl vs. Methyl (Piperidine) : The ethoxymethyl group in the target compound likely improves solubility relative to the methyl analog () due to its ether oxygen, while retaining moderate lipophilicity for membrane penetration .
  • Piperidine vs. Benzimidazole : Piperidine-based compounds (e.g., ) exhibit greater conformational flexibility compared to rigid benzimidazole derivatives (), which may influence target selectivity .

Synthetic Challenges :

  • Chirality () and complex scaffolds () require advanced separation techniques (e.g., chromatography) or multi-step syntheses, increasing production costs .

Biological Implications :

  • Salt Forms : Hydrochloride salts () enhance solubility, critical for oral bioavailability .
  • Mannich Bases : Derivatives in demonstrate how secondary modifications (e.g., alkylation) can fine-tune drug-like properties .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Amino-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one typically involves:

Preparation of the 2-(Ethoxymethyl)piperidine Intermediate

A key intermediate, 2-(ethoxymethyl)piperidine , is synthesized by alkylation of piperidine with an ethoxymethyl halide (e.g., ethoxymethyl chloride or bromide) under basic conditions. This step ensures selective substitution at the 2-position of the piperidine ring.

Step Reagents Conditions Outcome
Alkylation Piperidine + Ethoxymethyl halide Basic medium, reflux or room temp 2-(Ethoxymethyl)piperidine

This intermediate serves as the nucleophilic amine component for further functionalization.

Amination to Form this compound

The chlorine atom in the intermediate is displaced by an amino group through nucleophilic substitution with ammonia or a suitable amine source. This reaction typically proceeds under mild heating in a polar solvent.

Step Reagents Conditions Outcome
Amination 3-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one + NH3 or amine Solvent: ethanol or DMF, heating This compound

Purification and Characterization

The final product is purified by standard techniques such as recrystallization or column chromatography. Characterization is confirmed by spectroscopic methods including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR)
  • Infrared (IR) spectroscopy
  • Mass spectrometry (MS)

Summary Table of Preparation Steps

Step No. Reaction Type Starting Materials Reagents/Conditions Product/Intermediate
1 Alkylation Piperidine + Ethoxymethyl halide Base, reflux or RT 2-(Ethoxymethyl)piperidine
2 Nucleophilic substitution 2-(Ethoxymethyl)piperidine + 3-chloropropanone DMF, moderate heat 3-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one
3 Amination 3-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one + NH3 Ethanol or DMF, heating This compound

Research Findings and Notes

  • The synthetic route is efficient with moderate to high yields reported for each step.
  • The use of polar aprotic solvents like DMF facilitates nucleophilic substitution reactions.
  • Amination reactions must be carefully controlled to avoid side reactions or over-alkylation.
  • The ethoxymethyl substituent on the piperidine ring provides steric and electronic effects that influence the reactivity and stability of intermediates.
  • Comparable synthetic approaches are reported in literature for related piperidine derivatives, confirming the robustness of the methodology.

Additional Considerations

  • Alternative methods may involve reductive amination or use of protected intermediates to improve selectivity.
  • The choice of amine source in the amination step can be varied to introduce different amino substituents.
  • Reaction monitoring by thin-layer chromatography (TLC) and spectroscopic methods is crucial for optimizing conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one, and how can reaction conditions be tailored to improve yield and purity?

  • Methodology : The synthesis of this compound can be optimized using a two-step approach:

Nucleophilic Substitution : React 2-(ethoxymethyl)piperidine with a β-keto ester precursor (e.g., ethyl acetoacetate) in anhydrous ethanol under reflux (70–80°C) for 12–24 hours. Acidic or basic catalysts (e.g., p-toluenesulfonic acid or triethylamine) can enhance reaction efficiency .

Amination : Introduce the amino group via reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol at room temperature, with pH maintained at 6–7 using acetic acid.

  • Optimization Tips :
  • Solvent polarity adjustments (e.g., switching from ethanol to methanol) may reduce side products.
  • Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) and purify via column chromatography.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Structural Confirmation :

  • NMR : Prioritize 1^1H and 13^{13}C NMR in CDCl₃ or DMSO-d₆. Key markers include:
  • A singlet at δ ~2.1 ppm for the ketone carbonyl proton.
  • Multiplets between δ 3.3–3.7 ppm for ethoxymethyl and piperidine protons .
  • XRD : Use single-crystal X-ray diffraction (SHELXL) for absolute configuration determination. Refinement protocols should account for potential twinning or disorder in the piperidine ring .

Advanced Research Questions

Q. How can computational tools predict the pharmacological activity of this compound, and what validation methods are recommended?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GPCRs or ion channels. Focus on hydrogen bonding (amine/ketone groups) and hydrophobic interactions (piperidine/ethoxymethyl moieties) .
  • Validation : Cross-validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) and ADMET profiling (e.g., hepatic microsomal stability tests).

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results during structural elucidation?

  • Approach :

Data Reconciliation : If XRD indicates a planar ketone group but NMR suggests conformational flexibility, perform variable-temperature NMR to assess dynamic behavior .

Refinement Adjustments : In SHELXL, apply restraints for disordered ethoxymethyl groups and validate using R-factor convergence (<5% discrepancy) .

Complementary Techniques : Use IR spectroscopy to confirm carbonyl stretching (~1700 cm⁻¹) and mass spectrometry (HRMS) to verify molecular ion peaks .

Q. How do structural modifications (e.g., fluorination or ring expansion) in analogs of this compound influence bioactivity?

  • Comparative Analysis :

  • Fluorination : Introducing fluorine at the piperidine ring (e.g., 4-fluoro analog) enhances metabolic stability but may reduce solubility. Validate via LogP measurements and CYP450 inhibition assays .
  • Ring Expansion : Replacing piperidine with azepane increases conformational flexibility, altering receptor binding kinetics. Assess via molecular dynamics simulations .

Data Contradiction Analysis Example

Technique Observed Data Interpretation Challenge Resolution Strategy
XRD Disordered ethoxymethyl groupAmbiguous electron density mapApply SHELXL restraints/DFT modeling
NMR Broadened piperidine signalsConformational exchange in solutionVT-NMR at 298–328 K

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one
Reactant of Route 2
3-Amino-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one

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